2,3,4-Trichlorobenzoyl chloride 2,3,4-Trichlorobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 6660-54-4
VCID: VC20366768
InChI: InChI=1S/C7H2Cl4O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H
SMILES:
Molecular Formula: C7H2Cl4O
Molecular Weight: 243.9 g/mol

2,3,4-Trichlorobenzoyl chloride

CAS No.: 6660-54-4

Cat. No.: VC20366768

Molecular Formula: C7H2Cl4O

Molecular Weight: 243.9 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Trichlorobenzoyl chloride - 6660-54-4

Specification

CAS No. 6660-54-4
Molecular Formula C7H2Cl4O
Molecular Weight 243.9 g/mol
IUPAC Name 2,3,4-trichlorobenzoyl chloride
Standard InChI InChI=1S/C7H2Cl4O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H
Standard InChI Key TVZDIFXOIOIPJG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(=O)Cl)Cl)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Characteristics

2,3,4-Trichlorobenzoyl chloride belongs to the benzoyl chloride family, distinguished by its trichlorinated aromatic ring and acyl chloride (-COCl) functional group. The chlorine atoms at the 2nd, 3rd, and 4th positions create a sterically hindered environment, influencing its reactivity and selectivity in chemical reactions . Key properties include:

PropertyValueSource
Molecular Weight243.9 g/mol
Density1.561 g/mL (predicted)
Boiling Point107–108°C at 6 mmHg (lit.)
SolubilityReacts with water; soluble in organic solvents (e.g., chloroform, acetonitrile)

The compound’s InChIKey (TVZDIFXOIOIPJG-UHFFFAOYSA-N) and SMILES notation (C1=CC(=C(C(=C1C(=O)Cl)Cl)Cl)Cl) provide precise identifiers for computational and regulatory purposes .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,780 cm⁻¹ (C=O stretch) and 750–850 cm⁻¹ (C-Cl aromatic stretches).

  • NMR: ¹³C NMR signals at δ 165 ppm (carbonyl carbon) and δ 125–140 ppm (aromatic carbons with chlorine substituents) .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis method involves chlorination of benzoyl chloride or trichlorobenzoic acid using thionyl chloride (SOCl₂):

C₇H₅ClO+3 Cl₂FeCl₃C₇H₂Cl₄O+3 HCl\text{C₇H₅ClO} + 3\ \text{Cl₂} \xrightarrow{\text{FeCl₃}} \text{C₇H₂Cl₄O} + 3\ \text{HCl}

Key steps include:

  • Chlorination: Benzoyl chloride undergoes electrophilic substitution in the presence of FeCl₃, with chlorine gas introduced under controlled conditions.

  • Acyl Chloride Formation: Trichlorobenzoic acid reacts with SOCl₂ to replace the hydroxyl group with a chlorine atom.

Industrial-Scale Production

Industrial processes utilize continuous-flow reactors to optimize yield (typically 75–85%) and minimize byproducts like polychlorinated dibenzodioxins. Post-synthesis purification involves fractional distillation under reduced pressure.

Applications in Chemical Synthesis

Pharmaceutical Intermediates

2,3,4-Trichlorobenzoyl chloride is pivotal in synthesizing:

  • Anticancer Agents: Serves as a coupling agent in the production of tubulin inhibitors, enhancing cytotoxicity against cervical cancer cells .

  • Antiviral Compounds: Forms chlorinated aromatic esters that improve metabolic stability in protease inhibitors.

Agrochemical Development

  • Herbicides: Reacts with phenoxyalkanoic acids to create chlorinated derivatives with enhanced weed-control efficacy.

  • Insecticides: Acts as a precursor in synthesizing chlorinated neonicotinoids.

Material Science

  • Polymer Modifiers: Introduces chlorine groups into polymer backbones to improve flame retardancy.

  • Liquid Crystals: Used in the synthesis of chlorinated mesogens for display technologies.

Environmental and Regulatory Considerations

Environmental Impact

Chlorinated benzoyl chlorides are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention due to their resistance to degradation and potential for long-range transport.

Regulatory Status

  • EPA: Listed as a Toxic Substance Control Act (TSCA) Inventory compound .

  • EU: Subject to Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulations.

Recent Advances and Research Directions

Green Synthesis Methods

Recent studies explore catalytic chlorination using ionic liquids to reduce SOCl₂ consumption by 40%.

Biocatalytic Applications

Engineered esterases demonstrate potential in hydrolyzing 2,3,4-trichlorobenzoyl chloride to less toxic metabolites.

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